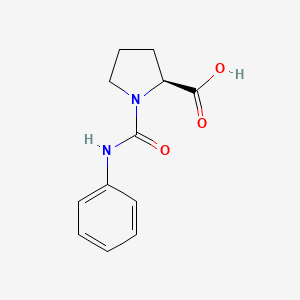

1-(Anilinocarbonyl)proline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEAHHXBZHTCOI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350022 | |

| Record name | Proline, 1-[(phenylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827612-77-1 | |

| Record name | Proline, 1-[(phenylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Utility of 1-(Anilinocarbonyl)proline

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-(Anilinocarbonyl)proline (B1305016), a proline derivative of significant interest in synthetic chemistry and biomedical research. It details the molecule's core structure, physicochemical properties, synthesis, and applications, with a focus on its utility as a research tool and building block.

Core Chemical Structure and Properties

This compound, systematically named 1-[(phenylamino)carbonyl]proline, is a derivative of the natural amino acid L-proline. Its structure is characterized by the fusion of a proline scaffold with a phenylurea moiety via an amide bond at the proline nitrogen.

Key Structural Features:

-

Proline Ring: A five-membered pyrrolidine (B122466) ring which imparts significant conformational rigidity to the molecule.[1] As the only proteinogenic secondary amine, this ring structure restricts the phi (φ) angle of the peptide backbone, often inducing turns in peptide structures.[2] The natural (S)-configuration at the α-carbon is typically retained from its L-proline precursor.

-

Anilinocarbonyl Group: This N-phenylurea group is attached to the proline nitrogen. It introduces an aromatic ring and additional hydrogen bonding capabilities (both donor and acceptor sites), which can influence intermolecular interactions and steric properties.[3]

-

Carboxylic Acid: The carboxyl group of the proline residue provides a site for further chemical modification and contributes to the molecule's acidic character and solubility.

The combination of the rigid, chiral proline core and the aromatic anilinocarbonyl group makes it a versatile building block for creating complex molecular architectures and a candidate for use as an asymmetric catalyst or ligand.[3]

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key identifiers and computed physicochemical properties for this compound. It should be noted that multiple CAS Registry Numbers appear in public databases for this structure; researchers should verify the specific identifier associated with their material source.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |

| Molecular Weight | 234.25 g/mol | [3] |

| CAS Registry Number | 827612-77-1, 73096-22-7 | [3] |

| LogP (calculated) | 1.20 | [4] |

| LogS (calculated) | -2.49 | [4] |

| Topological Polar Surface Area (tPSA) | 69.6 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Form | Solid | [4] |

Synthesis and Characterization Protocols

Experimental Protocol: Synthesis

The most direct synthesis of this compound involves the nucleophilic addition of L-proline to phenyl isocyanate.[3] Below is a representative laboratory-scale protocol.

Materials:

-

L-Proline (1.0 eq)

-

Phenyl Isocyanate (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with L-proline.

-

Dissolution: Anhydrous DCM is added to suspend the L-proline. The mixture is cooled to 0 °C in an ice bath with stirring.

-

Reagent Addition: Phenyl isocyanate, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled proline suspension over 15-20 minutes.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane (B92381) or diethyl ether to remove unreacted phenyl isocyanate and other non-polar impurities.

-

Purification: The solid product is collected by filtration. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

Caption: General workflow for the synthesis and purification of this compound.

Protocol for Structural Characterization

Confirmation of the structure and assessment of purity are critical and are typically achieved using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

-

¹H NMR Analysis: The proton spectrum is expected to show distinct signals for:

-

Aromatic Protons: Multiple signals in the ~7.0-7.6 ppm range corresponding to the phenyl group.

-

Proline Ring Protons (Cα-H, Cβ-H₂, Cγ-H₂, Cδ-H₂): A series of complex multiplets typically between ~1.8 and 4.5 ppm. The Cα-H is a characteristic doublet of doublets.

-

Amide Proton (NH): A singlet, often broad, typically in the ~8-10 ppm range (in DMSO-d₆).

-

Carboxylic Acid Proton (OH): A very broad singlet, which may be observed at >10 ppm or may exchange with residual water.

-

-

¹³C NMR Analysis: The carbon spectrum should confirm the presence of 12 distinct carbon environments, including the characteristic signals for the two carbonyl carbons (amide and carboxylic acid) between ~170-180 ppm and the aromatic carbons between ~115-140 ppm.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analysis: Use electrospray ionization (ESI) in either positive or negative mode. High-resolution mass spectrometry (HRMS) is preferred.

-

Expected Result: The analysis should detect the protonated molecule [M+H]⁺ at m/z 235.1026 or the deprotonated molecule [M-H]⁻ at m/z 233.0870, confirming the elemental formula C₁₂H₁₄N₂O₃.

-

Applications in Research and Drug Development

This compound and related proline analogues are valuable tools in several areas of chemical and biological research.

-

Synthetic Chemistry: The molecule serves as a chiral building block. The proline scaffold provides a stereodefined core, while the carboxylic acid and the potential for modification on the phenyl ring offer handles for elaboration into more complex target molecules.[3] Proline derivatives are widely used in organocatalysis, and the anilinocarbonyl moiety can be used to tune the catalyst's steric and electronic properties.[3]

-

Drug Discovery and Chemical Biology:

-

Huntington's Disease Research: this compound has been specifically utilized as a compound to identify dual-action probes in cellular models of Huntington's disease. While the precise mechanism is not fully elucidated in the public domain, its use suggests a role in assays designed to find molecules that interact with relevant biological targets in the disease pathway. Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, leading to protein misfolding and aggregation.[5][6][7]

-

Peptidomimetics: The rigid proline structure is a cornerstone of peptidomimetic design. Derivatives like this compound can be incorporated into peptide sequences to enforce specific conformations, enhance proteolytic stability, or introduce new interaction sites.

-

Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme inhibitors. For example, proline analogues are known inhibitors of enzymes like proline dehydrogenase, and phenyl-containing moieties are common in other classes of inhibitors.[3][8] This suggests the potential for screening this compound and its derivatives against various enzymatic targets.

-

Conclusion

This compound is a structurally well-defined molecule that merges the stereochemical rigidity of L-proline with the electronic and steric features of a phenylurea group. Its straightforward synthesis and versatile chemical handles make it a valuable intermediate for synthetic chemists. Furthermore, its application as a research probe in the context of Huntington's disease highlights its utility in chemical biology and drug discovery, warranting further investigation into its biological activities and potential as a scaffold for the development of novel therapeutics.

References

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmse000047 L-Proline at BMRB [bmrb.io]

- 3. This compound | 827612-77-1 | Benchchem [benchchem.com]

- 4. Hit2Lead | this compound | SC-7671701 [hit2lead.com]

- 5. Huntington disease: Advances in the understanding of its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Expanded Polyproline Domain Maintains Mutant Huntingtin Soluble in vivo and During Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Anilinocarbonyl)proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Anilinocarbonyl)proline, a molecule of interest in contemporary organic synthesis and biomedical research. The primary synthesis pathway, involving the nucleophilic addition of L-proline to phenyl isocyanate, is detailed with a comprehensive experimental protocol. This document also summarizes the key quantitative data, purification methods, and characterization of the final product. Furthermore, it briefly touches upon the emerging application of this compound in cellular models of Huntington's disease.

Introduction

This compound, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid L-proline. Proline and its derivatives are valuable tools in organic chemistry, often utilized as organocatalysts and chiral building blocks in asymmetric synthesis. The introduction of the anilinocarbonyl group to the proline nitrogen modifies its steric and electronic properties, opening avenues for its application in various chemical transformations and as a molecular probe in biological systems. Notably, this compound has been identified as a dual-action probe in cellular models of Huntington's disease, highlighting its potential relevance in the field of drug discovery and neurodegenerative disease research.

Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is the reaction of L-proline with phenyl isocyanate. This reaction is a nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of the isocyanate group.

Alternative Pathway: Schotten-Baumann Reaction Analogue

While the reaction with phenyl isocyanate is the most direct route, an analogous transformation can be achieved via a Schotten-Baumann-type reaction using phenyl chloroformate and a base. However, this method is generally less preferred due to the potential for side reactions and the harsher conditions often required.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the reaction of L-proline with phenyl isocyanate.

Materials and Equipment

-

L-Proline

-

Phenyl Isocyanate

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

NMR spectrometer

-

Melting point apparatus

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the resulting suspension to 0°C using an ice bath.

-

Addition of Phenyl Isocyanate: While stirring vigorously, add phenyl isocyanate (1.05 equivalents) dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization. The solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| L-Proline | 1.0 eq |

| Phenyl Isocyanate | 1.05 eq |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Yield | Typically >90% |

| Purification Method | Recrystallization from diethyl ether |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 12.4 (s, 1H, COOH), 8.6 (s, 1H, NH), 7.5-7.2 (m, 5H, Ar-H), 4.3 (dd, 1H, α-CH), 3.5-3.4 (m, 2H, δ-CH₂), 2.2-2.0 (m, 1H, β-CH), 1.9-1.7 (m, 3H, β-CH, γ-CH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 174.5 (COOH), 154.2 (C=O, ureido), 139.8 (Ar-C), 128.8 (Ar-CH), 121.5 (Ar-CH), 118.2 (Ar-CH), 59.5 (α-C), 46.8 (δ-C), 30.8 (β-C), 24.5 (γ-C).

Melting Point

The melting point of this compound is typically in the range of 178-180°C.

Application in Huntington's Disease Research

Recent studies have highlighted the use of this compound as a "dual-action probe" in cellular models of Huntington's disease. While the precise signaling pathways are still under investigation, it is suggested that the compound may interact with targets involved in the disease pathology. This application underscores the importance of synthesizing well-characterized proline derivatives for use as tools in biomedical research.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described method is robust, high-yielding, and provides a product of high purity suitable for further applications in both chemical and biological research. The emerging role of this compound in Huntington's disease research further emphasizes the continued importance of developing and thoroughly characterizing novel proline derivatives.

Physicochemical Properties of 1-(Anilinocarbonyl)proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline (B1305016) is a derivative of the amino acid proline, characterized by the attachment of an anilinocarbonyl group to the proline nitrogen. This modification imparts unique structural features, influencing its chemical reactivity and potential applications.[1] It is recognized as a versatile building block in the synthesis of more complex molecules and can function as a catalyst in various organic reactions.[1] Understanding the physicochemical properties of this compound is fundamental for its application in chemical synthesis and drug discovery. This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) properties in a biological context. Key parameters include molecular weight, lipophilicity (LogP), and ionization constant (pKa).

Quantitative Data Summary

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 827612-77-1 | [1] |

| Chemical Formula | C12H14N2O3 | [2] |

| Property | Value | Source |

| Molecular Weight | 234.25 g/mol | [1] |

| Physical Form | Solid | [2] |

| LogP (Calculated) | 1.20 | [2] |

| Solubility | Soluble in DMSO |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining key properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[3]

Methodology: Capillary Method [3][4]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath.[3]

-

Heating: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, to ensure accurate determination.[3]

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This provides the melting point range.[3]

-

Purity Assessment: A sharp melting point range suggests high purity, while a broad range may indicate the presence of impurities.[3]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. A positive LogP value indicates higher solubility in lipids (more lipophilic), while a negative value signifies higher solubility in water (more hydrophilic).[5]

Methodology: Shake-Flask Method [5]

-

Solvent Preparation: A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve as the pH at which half of the acidic functional groups (in this case, the carboxylic acid of the proline moiety) have been neutralized. This corresponds to the midpoint of the steepest part of the curve.

Methodology: UV-Vis Spectrophotometry

-

Solution Preparation: A series of solutions of this compound are prepared in buffers of varying and known pH values.

-

Spectroscopic Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species should be identified.

-

Data Analysis: The absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) is plotted against the pH.

-

pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Caption: Workflow for LogP determination by the shake-flask method.

References

Unraveling the Enigmatic Mechanism of 1-(Anilinocarbonyl)proline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanism of action of 1-(Anilinocarbonyl)proline, a synthetic derivative of the multifaceted amino acid, proline. While direct experimental evidence for the specific bioactivity of this compound remains nascent, this document provides a comprehensive framework for researchers, scientists, and drug development professionals by detailing the well-established roles of proline in cellular signaling and metabolism. By understanding the foundational pathways in which proline is a key player, we can postulate and design experimental approaches to elucidate the unique pharmacological profile of this compound.

The Central Role of Proline in Cellular Homeostasis

Proline is more than just a building block for proteins; it is a critical regulator of cellular metabolism, redox balance, and signaling pathways. Its metabolism is intricately linked to cellular energetics and stress responses. The enzymes governing proline biosynthesis and catabolism are key to its diverse functions.

Proline Metabolism: A Tale of Two Pathways

Proline homeostasis is maintained through a delicate balance between its synthesis and degradation, primarily occurring in the mitochondria and cytoplasm.

Proline Biosynthesis: The primary precursor for proline synthesis is glutamate (B1630785). This conversion is a two-step enzymatic process initiated by Δ¹-pyrroline-5-carboxylate synthetase (P5CS) , a bifunctional enzyme with both γ-glutamyl kinase and glutamyl phosphate (B84403) reductase activities.[1][2] P5CS is a rate-limiting enzyme in this pathway.[3][4] The resulting intermediate, Δ¹-pyrroline-5-carboxylate (P5C), is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR) .[5]

Proline Catabolism: The breakdown of proline back to glutamate is also a two-step process. Proline dehydrogenase (PRODH) , also known as proline oxidase (POX), catalyzes the oxidation of proline to P5C.[6][7][8] This reaction is a significant source of electrons for the mitochondrial electron transport chain. Subsequently, P5C dehydrogenase (P5CDH) converts P5C to glutamate.[9][10]

| Enzyme | Abbreviation | Pathway | Function | Cellular Location |

| Δ¹-pyrroline-5-carboxylate synthetase | P5CS | Biosynthesis | Catalyzes the conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C).[1][2] | Mitochondria |

| Pyrroline-5-carboxylate reductase | PYCR | Biosynthesis | Reduces P5C to proline.[5] | Cytosol |

| Proline dehydrogenase/oxidase | PRODH/POX | Catabolism | Oxidizes proline to P5C, feeding electrons into the electron transport chain.[6][7][8] | Mitochondria |

| P5C dehydrogenase | P5CDH | Catabolism | Converts P5C to glutamate.[9][10] | Mitochondria |

Proline's Impact on Cellular Signaling

The metabolic activities of proline have profound implications for cellular signaling, primarily through the generation of reactive oxygen species (ROS) and the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Proline-ROS Connection: A Double-Edged Sword

Proline metabolism is a significant contributor to the cellular redox state. The oxidation of proline by PRODH in the mitochondria donates electrons to the electron transport chain, a process that can lead to the generation of superoxide (B77818) and other reactive oxygen species (ROS).[11][12][13] This ROS production is not merely a byproduct but a critical signaling mechanism. Depending on the cellular context, proline-derived ROS can induce either cell survival pathways or apoptosis.[13][14] Conversely, proline itself can act as a ROS scavenger, protecting cells from oxidative stress.[14] This dual role positions proline metabolism as a key regulator of cellular redox homeostasis.[15][16][17][18]

Proline and the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[19][20][21] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[20][22] Emerging evidence suggests a link between proline metabolism and the activation of MAPK pathways.[23] Proline-induced ROS can act as second messengers to activate MAPK signaling.[23] Furthermore, proline-rich motifs are known to be involved in protein-protein interactions within signaling cascades.[24]

This compound: A Molecule of Interest

This compound is a derivative of L-proline where an anilinocarbonyl group is attached to the nitrogen atom of the pyrrolidine (B122466) ring. While its primary documented use is as a versatile building block in organic synthesis, its structural similarity to proline suggests potential biological activity.

Hypothetical Mechanisms of Action

Given the absence of direct experimental data, we can propose several plausible mechanisms of action for this compound based on the known functions of proline.

-

Modulation of Proline Metabolizing Enzymes: The bulky anilinocarbonyl group could act as a steric hindrance or an interactive moiety within the active sites of P5CS or PRODH. This could lead to either inhibition or altered activity of these enzymes, thereby disrupting proline homeostasis.

-

Altered ROS Production: By influencing the activity of PRODH, this compound could modulate the rate of mitochondrial ROS production, thereby impacting cellular redox signaling.

-

Interference with MAPK Signaling: The anilinocarbonyl group could affect the interaction of proline-rich domains with other proteins in the MAPK cascade, potentially disrupting signal transduction.

Visualizing the Pathways

To better understand the intricate network of proline metabolism and its downstream effects, the following diagrams illustrate the key pathways.

References

- 1. Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Delta1-pyrroline-5-carboxylate synthase: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Δ1-pyrroline-5-carboxylate synthetase family performs diverse physiological functions in stress responses in pear (Pyrus betulifolia) [frontiersin.org]

- 4. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, biochemistry, and gene expression patterns of the proline biosynthetic enzyme pyrroline-5-carboxylate reductase (PYCR), an emerging cancer therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proline dehydrogenase: a key enzyme in controlling cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. PRODH gene: MedlinePlus Genetics [medlineplus.gov]

- 9. Proline dehydrogenase is a positive regulator of cell death in different kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]

- 11. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How reactive oxygen species and proline face stress together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? [mdpi.com]

- 16. Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. resources.tocris.com [resources.tocris.com]

- 21. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 24. A novel family of proline/serine-rich proteins, which are phospho-targets of stress-related mitogen-activated protein kinases, differentially regulates growth and pathogen defense in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 73096-22-7: 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 73096-22-7, identified as 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid. While initial information suggests a potential role in cellular models of Huntington's disease, a thorough investigation of publicly available scientific literature reveals a significant lack of in-depth technical data. This document summarizes the available chemical and physical properties and highlights the current gap in knowledge regarding its biological activity, mechanism of action, and experimental applications.

Chemical and Physical Properties

1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid, also known by the synonyms 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid and 1-(Anilinocarbonyl)proline, is a derivative of the amino acid proline. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 73096-22-7 | N/A |

| Molecular Formula | C₁₂H₁₄N₂O₃ | N/A |

| Molecular Weight | 234.25 g/mol | N/A |

| Boiling Point | 513.0±50.0 °C (Predicted) | N/A |

| Density | 1.372±0.06 g/cm³ (Predicted) | N/A |

| pKa | 3.83±0.10 (Predicted) | N/A |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Synthesis

A general synthetic route for 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid involves the reaction of proline with phenyl isocyanate. This is a standard method for the formation of urea (B33335) derivatives from amines.

Experimental Workflow: Synthesis of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic Acid

Caption: General workflow for the synthesis of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid.

Biological Activity and Mechanism of Action: A Knowledge Gap

Several sources indicate that 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid can be used to "identify dual-action probes in a cell model of Huntington's disease." However, a comprehensive search of scientific databases and literature has yielded no specific details on this application.

Key Unanswered Questions:

-

What is the specific biological target or targets of this compound in the context of Huntington's disease?

-

What is meant by a "dual-action probe" in this context? What are the two actions?

-

What is the mechanism of action by which it functions as a probe?

-

Are there any associated signaling pathways that are modulated by this compound?

Due to the lack of available data, no quantitative biological data (e.g., IC₅₀, EC₅₀, binding affinity) can be presented, and no signaling pathway diagrams can be generated at this time.

Experimental Protocols

Detailed experimental protocols for the use of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid in Huntington's disease cellular models are not available in the public domain. To facilitate future research, a hypothetical experimental workflow for screening such a compound in a Huntington's disease cell model is presented below. This is a generalized protocol and would require significant optimization for this specific compound.

Hypothetical Experimental Workflow: Screening in a Huntington's Disease Cell Model

Caption: Hypothetical workflow for evaluating the efficacy of a compound in a Huntington's disease cell model.

Conclusion and Future Directions

1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid (CAS 73096-22-7) is a proline derivative with defined chemical and physical properties. Despite tantalizing but brief mentions of its use in Huntington's disease research, there is a profound lack of detailed, publicly available information. This guide serves to summarize the existing data and, more importantly, to highlight the significant knowledge gaps.

For researchers, scientists, and drug development professionals, this compound represents an area where foundational research is clearly needed. Future work should focus on:

-

Confirmation of Biological Activity: Systematically screening the compound in various Huntington's disease models to identify and validate any biological effects.

-

Target Identification and Mechanism of Action Studies: Elucidating the molecular targets and the mechanism by which it may act as a "dual-action probe."

-

Publication of Detailed Methodologies: Sharing detailed synthetic and experimental protocols to enable reproducibility and further investigation by the scientific community.

Without such foundational research, the potential of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid in the field of neurodegenerative disease research remains speculative.

molecular weight of 1-(Anilinocarbonyl)proline.

An In-Depth Technical Guide to 1-(Anilinocarbonyl)proline (B1305016)

This technical guide provides a comprehensive overview of this compound, a proline derivative of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis and analysis, and its biological context, adhering to stringent standards for data presentation and visualization.

Core Chemical Properties

This compound, also known by its synonym 1-[(phenylamino)carbonyl]-proline, is a derivative of the amino acid proline.[1] Its unique structure, featuring a phenylurea moiety, imparts specific chemical properties that make it a versatile building block in organic synthesis and a catalyst.[1] The presence of this group adds hydrogen bonding capabilities and steric bulk, which can be leveraged to influence the stereoselectivity of chemical reactions.[1]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that different chemical suppliers report conflicting CAS Registry Numbers.

| Property | Value | Source(s) |

| Molecular Weight | 234.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2][3] |

| CAS Registry Number | 827612-77-1 / 73096-22-7 | [1][3][4] |

| Topological Polar Surface Area | 69.6 Ų | [2] |

| Rotatable Bonds | 2 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Experimental Protocols

This section details the common experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

The most direct synthesis of this compound involves the nucleophilic addition of the secondary amine in the proline ring to the electrophilic carbon of phenyl isocyanate.[1]

Objective: To synthesize this compound.

Materials:

-

L-Proline

-

Phenyl Isocyanate

-

Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Methodology:

-

Dissolution: Dissolve L-proline in a suitable aprotic solvent (DCM or THF are preferred to prevent side reactions with the isocyanate) in a reaction flask.[1]

-

Reaction: While stirring the proline solution, slowly add an equimolar amount of phenyl isocyanate. The reaction is a nucleophilic addition.[1]

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. The crude product is then purified, typically by recrystallization or silica (B1680970) gel column chromatography, to yield pure this compound.

-

Verification: The structure and purity of the final compound are confirmed using analytical techniques as described below.

Analytical Characterization Protocols

A. Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent.

-

Ionization: Introduce the sample into the mass spectrometer. The molecule is ionized, typically using techniques like Electrospray Ionization (ESI).

-

Detection: The mass-to-charge ratio (m/z) of the resulting molecular ion is measured.[1] For this compound, the expected molecular ion [M+H]⁺ would be approximately 235.26 m/z.

-

Analysis: A precise measurement of the molecular weight confirms the identity of the compound.[1] High-resolution mass spectrometry (HRMS) can be employed to verify the elemental composition (C₁₂H₁₄N₂O₃) with high accuracy.[1] Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural elucidation.[1]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Verification

Objective: To verify the chemical structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Place the sample in an NMR spectrometer and acquire the proton (¹H) NMR spectrum.

-

Analysis: The resulting spectrum provides a unique fingerprint of the molecule.[1] Analyze the chemical shifts, integration (proton count), and coupling patterns of the signals. Characteristic resonances for the protons on the phenyl ring, the proline ring, and the amide NH group should be present, confirming the connectivity and integrity of the structure.[1] The absence of significant impurity signals indicates the purity of the compound.[1]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes related to this compound.

Synthesis and Analysis Workflow

This diagram outlines the general workflow for the synthesis and subsequent analytical verification of this compound.

Biological Pathway: Proline Biosynthesis

Given that this compound is a proline derivative, understanding the biological synthesis of its core structure is relevant for drug development and metabolic studies. Proline is synthesized in the body from the amino acid L-glutamate.[5][6] This pathway is crucial in various biological processes, including collagen production and cellular stress response.[7][8]

Biological and Research Context

This compound is noted for its application in identifying dual-action probes within cellular models of Huntington's disease.[3][4] The parent molecule, proline, has multifaceted roles in cell biology. It is a key component of collagen, acts as an energy source for some cells and pathogens, and serves as an osmoprotectant to shield cells from various stresses.[7][9] Proline and its derivatives are frequently used as asymmetric catalysts in organic chemistry.[10] The study of proline derivatives like this compound is an active area of research, with potential applications as ligands in metal-catalyzed reactions and as key intermediates in the synthesis of other bioactive compounds.[1]

References

- 1. This compound | 827612-77-1 | Benchchem [benchchem.com]

- 2. Hit2Lead | this compound | SC-7671701 [hit2lead.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound - CAS:73096-22-7 - KKL Med Inc. [m.kklmed.com]

- 5. youtube.com [youtube.com]

- 6. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 8. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline - Wikipedia [en.wikipedia.org]

1-(Anilinocarbonyl)proline: A Review of Its Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline is a derivative of the amino acid proline, characterized by an anilinocarbonyl group attached to the proline nitrogen. This modification imparts unique chemical properties that have led to its exploration as a versatile building block in organic synthesis and as a potential modulator of biological processes. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, known biological relevance, and future research directions. While the current body of public-domain research is somewhat limited, this document consolidates the existing knowledge to serve as a foundational resource.

Chemical Properties and Synthesis

This compound, also known by its IUPAC name 1-[(phenylamino)carbonyl]proline, possesses the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . The presence of the phenylurea moiety introduces potential for hydrogen bonding and steric bulk, which can be leveraged in asymmetric catalysis.[1]

Synthesis:

The primary synthetic route to this compound involves the nucleophilic addition of L-proline to phenyl isocyanate.[1] This reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate group.

Experimental Protocol: General Synthesis of this compound

Materials:

-

L-proline

-

Phenyl isocyanate

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of L-proline is prepared in an anhydrous aprotic solvent under an inert atmosphere.

-

Addition of Phenyl Isocyanate: Phenyl isocyanate, dissolved in the same anhydrous solvent, is added dropwise to the L-proline solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction mixture is typically quenched with a dilute acid (e.g., 1M HCl) to neutralize any unreacted base and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Characterization: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The publicly available information on the biological activity of this compound is currently limited. The most specific mention of its use is in the context of identifying dual-action probes within a cell model of Huntington's disease. However, the primary research article detailing these findings, including quantitative data and experimental protocols, could not be located in the public domain.

Proline and its Derivatives in Neurodegenerative Diseases:

Proline metabolism and proline-rich peptides have been implicated in various neurodegenerative disorders. Proline itself can act as a neuromodulator, and its dysregulation has been associated with neurological conditions. Derivatives of proline are being investigated for their neuroprotective potential. For instance, certain proline-rich polypeptides have shown protective effects in animal models of Alzheimer's disease.[2] These studies, while not directly involving this compound, suggest that modifications to the proline scaffold can lead to compounds with significant activity in the central nervous system.

Quantitative Data:

A thorough search of scientific databases and literature did not yield any specific quantitative biological data for this compound, such as IC₅₀ or EC₅₀ values, binding affinities, or pharmacokinetic parameters. This represents a significant knowledge gap and a key area for future research.

Signaling Pathways:

There is no direct evidence in the available literature to associate this compound with any specific signaling pathway. Research on proline metabolism in general has identified its influence on pathways such as the mTOR pathway and its role in cellular stress responses. However, it is unknown if the anilinocarbonyl modification of the proline structure would lead to interaction with these or other signaling cascades.

Future Research Directions

The current understanding of this compound is in its nascent stages. To unlock its full potential, particularly in the context of neurodegenerative diseases, several key areas of research need to be addressed:

-

Publication of Primary Research: The primary research detailing the use of this compound in Huntington's disease models is crucial for the scientific community. Its publication would provide the necessary data to validate its potential and guide further studies.

-

Comprehensive Biological Screening: A systematic evaluation of this compound and its derivatives against a panel of targets relevant to neurodegenerative diseases is warranted. This should include assays to determine its efficacy, potency, and mechanism of action.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the specific molecular targets and signaling pathways modulated by this compound will be essential.

-

Synthesis of Analog Libraries: The synthesis and screening of a library of this compound analogs with modifications to both the proline ring and the aniline (B41778) moiety could lead to the discovery of compounds with improved potency and selectivity.

Conclusion

This compound is a readily synthesizable proline derivative with potential applications in organic chemistry and, tantalizingly, in the field of neurodegenerative disease research. However, the lack of publicly available, in-depth biological data and detailed experimental protocols significantly hinders its current development and application. This technical guide highlights the existing knowledge and, more importantly, the critical gaps that need to be filled by future research to fully understand and exploit the potential of this molecule. The scientific community awaits the publication of primary data that will undoubtedly catalyze further investigation into this promising compound.

References

The Discovery and Enduring Legacy of Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic amino acid, has captivated chemists and biologists for over a century. Its rigid, cyclic structure imparts distinct conformational constraints on peptides and proteins, influencing their structure and function in profound ways. The initial discovery of proline opened the door to a vast and ever-expanding field of research into its derivatives. These modified prolines have found critical applications ranging from organocatalysis to the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of proline derivatives, detailing key experimental protocols, quantitative data on their applications, and the biological pathways they influence.

The Genesis of Proline: A Historical Perspective

The story of proline begins at the turn of the 20th century with the pioneering work of Richard Willstätter and Emil Fischer.

Willstätter's Initial Isolation and Synthesis

In 1900, the German chemist Richard Willstätter first isolated proline while studying N-methylproline. He successfully synthesized proline through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane (B121459).[1] This seminal work laid the foundation for understanding the fundamental structure of this unique amino acid.

Fischer's Contributions and Confirmation

Just a year later, in 1901, the renowned chemist Emil Fischer independently isolated proline from casein and the decomposition products of γ-phthalimido-propylmalonic ester. Fischer also published a synthesis of proline starting from phthalimide (B116566) propylmalonic ester, further solidifying the structural understanding of the molecule.[1] The name "proline" itself is derived from pyrrolidine (B122466), a key constituent of its structure.[1]

Physicochemical Properties of Proline and Its Analogs

The distinctive five-membered ring of proline, which incorporates the α-amino group, is the source of its unique properties. This cyclic structure restricts the Ramachandran angles (φ, ψ) around the peptide bond, making it a "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets, while being commonly found in turns.[1] The development of proline analogs has focused on modifying this ring to fine-tune its physicochemical and biological properties.

A significant area of investigation has been the synthesis of fluorinated proline derivatives. The introduction of fluorine, a highly electronegative atom, can profoundly influence the conformation and stability of peptides and proteins.

| Derivative | Ring Pucker Preference | Effect on Amide Bond | Key Physicochemical Properties |

| L-Proline | Negligible energy difference between Cγ-exo and Cγ-endo | High intrinsic probability of cis conformation (~30%) | Non-polar, restricts conformational space |

| (4R)-Fluoroproline (R-Flp) | Stabilizes Cγ-exo pucker | Increases stability of the trans-conformer | Electron-withdrawing fluorine alters electrostatic potential |

| (4S)-Fluoroproline (S-Flp) | Stabilizes Cγ-endo pucker | Increases stability of the cis-amide | Can be used to probe and modulate protein structure |

| 4,4-Difluoroproline (Dfp) | No significant conformational preference | Accelerates both cis-to-trans and trans-to-cis rotation | The two fluorine atoms have a significant electron-withdrawing effect |

Proline Derivatives in Asymmetric Organocatalysis

One of the most significant applications of proline and its derivatives is in the field of asymmetric organocatalysis. The chiral nature of proline allows it to catalyze stereoselective reactions, leading to the preferential formation of one enantiomer of a product.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

A landmark in this field is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, first reported in the early 1970s. This intramolecular aldol (B89426) reaction, catalyzed by L-proline, produces a chiral bicyclic ketol with high enantiomeric excess. This reaction demonstrated the potential of small organic molecules to act as efficient and selective catalysts.

Proline-Catalyzed Aldol and Mannich Reactions

The scope of proline organocatalysis has since expanded to include a wide range of reactions, most notably the aldol and Mannich reactions. These carbon-carbon bond-forming reactions are fundamental in organic synthesis, and the use of proline and its derivatives as catalysts has enabled the asymmetric synthesis of a vast array of complex molecules.

The following table summarizes the enantiomeric excess (ee) achieved in various proline-catalyzed reactions:

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) |

| Intramolecular Aldol | (S)-(-)-Proline (3 mol%) | Achiral triketone | 93% |

| Intermolecular Aldol | L-Prolinamide | 4-Nitrobenzaldehyde and acetone | up to 46% |

| Intermolecular Aldol | L-Prolinamide with terminal hydroxyl | 4-Nitrobenzaldehyde and acetone | 78% to >99% |

| Mannich Reaction | L-Proline | Aldehyde, acetone, and p-anisidine | 94% |

| Mannich Reaction | L-Proline | N-Boc-imines and acetaldehyde | Extremely high |

Proline Derivatives in Drug Discovery and Development

The unique structural features of proline and its analogs make them valuable building blocks in the design of therapeutic agents. The incorporation of proline derivatives can enhance metabolic stability, improve binding affinity, and introduce desirable conformational constraints in drug candidates. Over the past 15 years, the FDA has approved over 15 drugs containing proline analogues.

| Drug Name (Active Ingredient) | Therapeutic Area | Role of Proline Derivative | IC50 / EC50 |

| Nirmatrelvir | COVID-19 (Antiviral) | A key component of the protease inhibitor | Not specified |

| Daridorexant | Insomnia | Part of the dual orexin (B13118510) receptor antagonist structure | Not specified |

| Trofinetide | Rett Syndrome | A synthetic analog of the N-terminal tripeptide of IGF-1 | Not specified |

| Rezafungin | Fungal Infections | A novel echinocandin antifungal | Not specified |

| Danicopan | Paroxysmal Nocturnal Hemoglobinuria | A proximal complement inhibitor | Not specified |

| Avacopan | ANCA-Associated Vasculitis | Contains a fluorine atom and trifluoromethyl group which improves C5aR1 inhibition | < 5 nM |

| Difelikefalin | Pruritus in Chronic Kidney Disease | Contains an unnatural amino acid, 4-aminopiperidine-4-carboxylic acid, which is crucial for its kappa opioid receptor agonist activity. Replacing it with proline decreases activity. | KOR EC50 = 0.048 nM |

Experimental Protocols

Willstätter's Synthesis of Proline (A Representative Protocol)

This protocol is a representation of the original synthesis described by Richard Willstätter in 1900, based on the reaction of diethyl malonate with 1,3-dibromopropane.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1,3-dibromopropane

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Formation of the Sodium Salt of Diethyl Malonate: Diethyl malonate is dissolved in absolute ethanol. A stoichiometric amount of sodium ethoxide is added to the solution to form the sodium salt of diethyl malonate.

-

Alkylation: 1,3-dibromopropane is added dropwise to the solution of the sodium salt of diethyl malonate. The reaction mixture is refluxed until the reaction is complete.

-

Saponification: The resulting ester is saponified by heating with a solution of sodium hydroxide (B78521) in water or ethanol to yield the corresponding dicarboxylic acid.

-

Decarboxylation and Cyclization: The dicarboxylic acid is heated to induce decarboxylation and cyclization to form the pyrrolidine ring.

-

Isolation of Proline: The crude product is purified by recrystallization from a suitable solvent to yield racemic proline.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.

Materials:

-

L-Proline

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., acetone)

-

Solvent (e.g., DMSO, CH2Cl2)

-

Saturated aqueous solution of NH4Cl

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Na2SO4

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), add the ketone (10.0 mmol).

-

Add L-proline (as specified in the relevant study, typically 10-30 mol%) to the mixture.

-

Stir the reaction mixture at room temperature for the time indicated in the specific research paper, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Solid-Phase Synthesis of Proline-Containing Peptides ("Proline Editing")

This workflow describes a method for the synthesis of peptides with stereospecifically modified proline residues using solid-phase peptide synthesis (SPPS).

Procedure:

-

Incorporation of Hydroxyproline: Synthesize the peptide on a solid support using standard Fmoc-based SPPS, incorporating Fmoc-hydroxyproline (Fmoc-Hyp-OH) at the desired position.

-

Orthogonal Protection: Protect the hydroxyl group of the incorporated Hyp residue on the solid phase. A common protecting group is the trityl group, which can be introduced in an automated fashion.

-

Peptide Elongation: Continue the standard Fmoc-SPPS to complete the synthesis of the full-length peptide.

-

Selective Deprotection: After the synthesis is complete, selectively remove the protecting group from the Hyp hydroxyl group on the solid phase. For example, the trityl group can be removed with a dilute solution of trifluoroacetic acid (TFA).

-

On-Resin Modification: With the peptide still attached to the solid support, perform chemical modifications on the free hydroxyl group of the Hyp residue. This can include oxidation, reduction, substitution, or other reactions to generate a diverse library of 4-substituted proline derivatives.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA with scavengers).

-

Purification and Analysis: Purify the final peptide by HPLC and characterize it by mass spectrometry and NMR to confirm its structure and purity.

Signaling Pathways and Experimental Workflows

Proline Signaling in Plant Stress Response

Proline accumulation is a common physiological response in plants to various environmental stresses such as drought and salinity. Proline not only acts as an osmoprotectant but also plays a role in signaling pathways that regulate stress responses.

Caption: Proline biosynthesis and signaling pathway in plants under abiotic stress.

Experimental Workflow for "Proline Editing"

The "Proline Editing" technique allows for the efficient synthesis and screening of a library of proline derivatives within a peptide sequence.

References

Unveiling the Biological Profile of 1-(Anilinocarbonyl)proline: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the biological activity of 1-(Anilinocarbonyl)proline has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's known activities, focusing on its role in a cell-based model of Huntington's disease, supported by quantitative data and experimental methodologies.

Introduction to this compound

This compound, a derivative of the amino acid proline, has been identified as a compound of interest in the context of neurodegenerative disease research. Its primary documented application is in the identification of dual-action probes within a cellular model of Huntington's disease[1][2]. This guide synthesizes the publicly available information to provide a clear and structured understanding of its biological significance.

Quantitative Biological Activity

The biological activity of this compound has been primarily characterized through a high-throughput screening (HTS) campaign conducted as part of the National Toxicology Program (NTP). The assay, titled "qHTS Multiplex Assay to Identify Dual Action Probes in a Cell Model of Huntington: Cytoprotection (ATP)," aimed to identify compounds that could protect cells from the toxic effects associated with Huntington's disease.

The key quantitative data for this compound from this screen (PubChem AID: 1471) is summarized in the table below.

| Parameter | Value | Description |

| PubChem CID | 2813581 | Unique compound identifier in the PubChem database. |

| AC50 | Not Active | The concentration at which the compound shows half-maximal activity. In this case, the compound was determined to be inactive in the primary cytoprotection assay. |

| Efficacy | Not Active | The maximum response achievable from the compound. The compound did not demonstrate significant efficacy. |

| Curve Class | 4 | A classification indicating an inactive response in the concentration-response curve. |

It is important to note that in the primary screening for cytoprotection via ATP measurement, this compound was found to be inactive. This suggests that under the specific conditions of this assay, the compound did not demonstrate a protective effect on the Huntington's disease model cells.

Experimental Protocols

The following is a detailed description of the experimental protocol used in the high-throughput screening assay that evaluated the biological activity of this compound. This methodology is crucial for understanding the context of the obtained results and for the potential design of future experiments.

qHTS Multiplex Assay for Huntington's Disease Cytoprotection

Objective: To identify compounds that act as dual-action probes in a cell model of Huntington's disease by assessing their ability to protect cells from cytotoxicity.

Cell Line: A PC-12 cell line inducibly expressing a mutant huntingtin fragment (Htt103Q-GFP).

Principle: This assay quantifies the cytoprotective effects of compounds by measuring intracellular ATP levels, which serve as an indicator of cell viability. A decrease in ATP levels is indicative of cytotoxicity induced by the mutant huntingtin protein, and a restoration of ATP levels by a test compound suggests a cytoprotective effect.

Experimental Steps:

-

Cell Preparation: PC-12 cells containing the inducible mutant huntingtin construct were cultured under standard conditions.

-

Compound Preparation: this compound and other library compounds were prepared in a series of concentrations through serial dilution.

-

Assay Plate Preparation: The PC-12 cells were dispensed into 1536-well microplates.

-

Induction of Mutant Huntingtin Expression: The expression of the toxic Htt103Q-GFP protein was induced in the cells.

-

Compound Addition: The prepared compounds, including this compound, were added to the assay plates containing the cells.

-

Incubation: The plates were incubated to allow for the compounds to exert their effects on the cells.

-

ATP Measurement: After the incubation period, a reagent for measuring ATP (e.g., CellTiter-Glo) was added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

-

Data Acquisition: The luminescence was read using a plate reader.

-

Data Analysis: The raw luminescence data was normalized and analyzed to generate concentration-response curves. From these curves, parameters such as AC50 and efficacy were determined to classify compounds as active or inactive.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following workflow diagram has been generated using the DOT language.

Signaling Pathways and Logical Relationships

While the high-throughput screening data does not elucidate a specific signaling pathway modulated by this compound, it is part of a broader strategy to identify compounds that interfere with the pathogenic mechanisms of Huntington's disease. The logical relationship in this context is the hypothesis that a compound can mitigate the cytotoxicity induced by the mutant huntingtin protein.

The diagram below illustrates the logical framework of the screening assay.

Conclusion

This technical guide provides a summary of the currently available biological activity data for this compound. While the compound was found to be inactive in the primary cytoprotection assay for Huntington's disease, the detailed experimental protocol and the logical framework of the screening campaign offer valuable information for the scientific community. Further research would be necessary to explore other potential biological activities of this compound and its derivatives. The provided diagrams and structured data aim to facilitate a clearer understanding and guide future research endeavors in the field of neurodegenerative drug discovery.

References

Theoretical Exploration of 1-(Anilinocarbonyl)proline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Anilinocarbonyl)proline, a derivative of the unique amino acid proline, presents a compelling subject for theoretical investigation due to the interplay of its rigid pyrrolidine (B122466) ring, the flexible anilinocarbonyl group, and the crucial prolyl amide bond. This technical guide provides a comprehensive overview of the theoretical studies relevant to this molecule, focusing on its conformational landscape, electronic properties, and vibrational characteristics. While direct computational studies on this compound are not extensively available in public literature, this guide synthesizes data from closely related structures and outlines established theoretical protocols for its in-depth analysis. The content herein is intended to serve as a foundational resource for researchers engaged in the computational modeling and rational design of proline-based compounds in drug discovery and materials science.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone and influences the rate of peptide bond formation. The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the energy barrier between these two states playing a critical role in protein folding and function.

The addition of an anilinocarbonyl (phenylurea) group to the proline nitrogen introduces further complexity and functionality. The phenylurea moiety can act as a hydrogen bond donor and acceptor, participate in π-stacking interactions, and sterically influence the conformational preferences of the proline ring and the adjacent amide bond. A recent study has highlighted the role of a phenyl urea (B33335) unit in stabilizing the trans conformation of the prolyl peptide bond.[1][2] Understanding the theoretical underpinnings of this compound's structure and properties is crucial for its application in various fields, including medicinal chemistry and catalysis.

This guide will delve into the key theoretical aspects of this compound, presenting data in a structured format and providing detailed methodologies for its computational analysis.

Conformational Analysis

The conformational landscape of this compound is primarily defined by three key features: the cis-trans isomerization of the prolyl amide bond, the puckering of the pyrrolidine ring, and the orientation of the anilinocarbonyl group.

Cis-Trans Isomerization

The rotation around the C-N amide bond preceding the proline ring is a high-energy process, leading to two distinct, slowly interconverting isomers: cis and trans. The trans conformation is generally more stable for most peptide bonds. However, in the case of proline, the energy difference between the cis and trans isomers is smaller, leading to a significant population of the cis isomer in many biological contexts.[3]

The phenylurea group in this compound has been proposed to stabilize the trans conformation.[1][2] This can be attributed to steric hindrance that would arise in the cis conformation between the phenyl ring and the proline ring substituents.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations to relieve ring strain. The two most common puckering modes are Cγ-endo (up) and Cγ-exo (down), which refer to the displacement of the Cγ atom relative to the plane defined by the other four ring atoms. The ring pucker is coupled to the cis-trans isomerization of the preceding peptide bond, with the trans conformation often favoring an exo pucker and the cis conformation favoring an endo pucker.[4] In the crystal structure of a similar urea-tagged Pro-Ile peptide, a Cγ-exo puckering of the pyrrolidine ring was observed in the trans form.[1]

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

Molecular and Electronic Properties

Quantum chemical calculations can provide valuable insights into the geometry, charge distribution, and electronic structure of this compound.

Optimized Geometry

While a crystal structure for this compound is not publicly available, a closely related urea-tagged Pro-Ile peptide has been crystallized, showing a trans conformation for the proline peptide bond.[1] The geometric parameters from this structure can serve as a reliable starting point for theoretical calculations. The following table presents representative bond lengths and angles for the core prolyl-urea fragment, based on typical values for peptides and related crystal structures.[5]

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths (Å) | ||||

| Cα | C' | 1.53 | ||

| C' | O | 1.23 | ||

| C' | N(Pro) | 1.34 | ||

| N(Pro) | Cδ | 1.47 | ||

| N(Pro) | C(Urea) | 1.38 | ||

| C(Urea) | N(Anilino) | 1.39 | ||

| C(Urea) | O(Urea) | 1.24 | ||

| Bond Angles (°) ** | ||||

| N(Pro) | Cα | C' | 112.0 | |

| Cα | C' | O | 120.0 | |

| Cα | C' | N(Pro) | 117.0 | |

| C' | N(Pro) | Cδ | 124.0 | |

| C' | N(Pro) | C(Urea) | 120.0 | |

| N(Pro) | C(Urea) | N(Anilino) | 115.0 | |

| Dihedral Angles (°) ** | ||||

| ω (Cα-C'-N-Cδ) | Cα | C' | N(Pro) | Cδ |

| φ (C'-N-Cα-C') | C' | N(Pro) | Cα | C' |

| ψ (N-Cα-C'-N) | N(Pro) | Cα | C' | N |

Note: These are idealized values and would be refined through geometry optimization calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) ring, while the LUMO is likely to be distributed over the carbonyl groups of the proline and urea moieties. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP)